![molecular formula C15H20FN3O4 B2926681 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid CAS No. 1692723-78-6](/img/structure/B2926681.png)
5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C15H20FN3O4 and its molecular weight is 325.34. The purity is usually 95%.
BenchChem offers high-quality 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Materials Science Application
A study by Chaitra et al. (2017) explored the application of Levofloxacin and its derivative in corrosion inhibition for mild steel in hydrochloric acid solution. The derivatives showed significant inhibition efficiency, increasing with concentration. This research demonstrates the compound's potential as an efficient, water-soluble corrosion inhibitor, opening avenues for its use in materials protection and maintenance.
Neuroscience and Pharmacology Application
Research by Kepe et al. (2006) utilized a related serotonin 1A (5-HT1A) receptor molecular imaging probe in conjunction with positron emission tomography (PET) to study receptor densities in the brains of Alzheimer's disease patients. The study found significant decreases in 5-HT1A receptor densities in patients, correlating with clinical symptom severity. This highlights the compound's utility in developing imaging probes for diagnosing and understanding the progression of neurological conditions.
Antimicrobial Research
Kumar et al. (2008) discussed the synthesis and evaluation of spiro-piperidin-4-ones, targeting Mycobacterium tuberculosis. One derivative was identified as notably active, significantly more potent than standard treatments, indicating the compound's relevance in developing new antimycobacterial agents.
Serotonergic System Studies
In the realm of serotonergic system studies, Vacher et al. (1999) highlighted the synthesis of derivatives aimed at improving the oral bioavailability of 5-HT1A receptor agonists. The research emphasized the compound's potential in treating disorders related to the serotonergic system, such as depression, by enhancing oral activity and selectivity.
Mecanismo De Acción
Target of Action
The compound, 5-Fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid, is a versatile material with various scientific research applications. It is known to bind with high affinity to multiple receptors , making it a valuable tool for treatment and drug development.
Mode of Action
The compound interacts with its targets through a process known as electrophilic substitution . This process occurs readily due to the excessive π-electrons delocalization . The compound’s unique composition enables it to participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The compound affects various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The compound’s action results in molecular and cellular effects that contribute to its broad-spectrum biological activities . For instance, it has been reported to show inhibitory activity against influenza A .
Propiedades
IUPAC Name |
5-fluoro-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(22)19-6-4-18(5-7-19)12-11(13(20)21)8-10(16)9-17-12/h8-9H,4-7H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJNTVRXQKCIHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=N2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

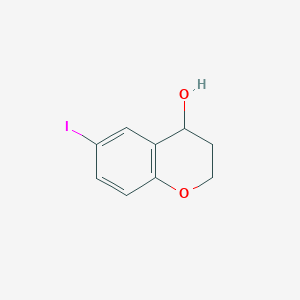
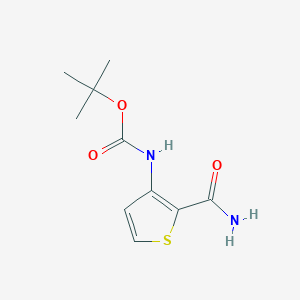
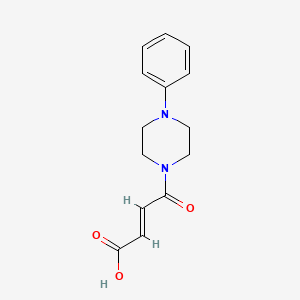

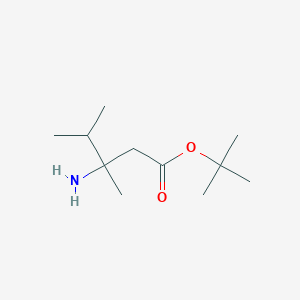
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)
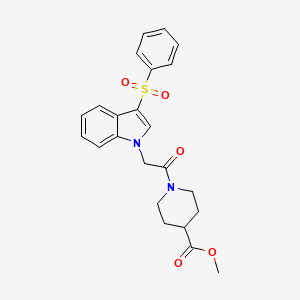
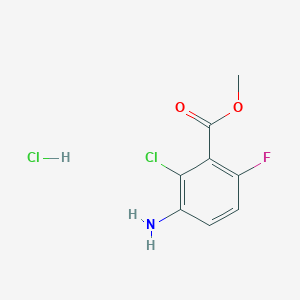
![5-Bromo-2-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2926612.png)
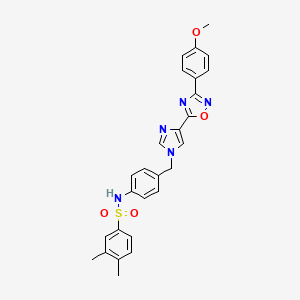
![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)